molecular formula C12H17N3O4S B15277199 Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine

Cat. No.: B15277199
M. Wt: 299.35 g/mol
InChI Key: BGJGBNMPCZVULT-UHFFFAOYSA-N
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Description

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a pyrrolidine-derived amine featuring a 4-nitrobenzenesulfonyl (4-NBS) substituent. This compound integrates a flexible five-membered pyrrolidine ring with a sulfonamide group, which is electron-deficient due to the nitro substituent. Such structural features make it relevant in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, where sulfonamides are common pharmacophores .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-[1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-13-9-11-3-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

BGJGBNMPCZVULT-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the introduction of a methylamine group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the sulfonyl group.

Scientific Research Applications

Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring provides structural stability, while the methylamine group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural Features

Compound Name (CAS/Reference) Key Structural Features
Target Compound Pyrrolidine core with methylamine side chain and 4-nitrobenzenesulfonyl group.
Methyl[(2S)-pyrrolidin-2-ylmethyl]amine (110638-61-4) Pyrrolidine with methylamine side chain; lacks sulfonyl or nitro groups.
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Pyrrolidine with methanesulfonyl and oxadiazole substituents; fused pyrazolo-pyrimidine core.
N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine (477713-82-9) Benzenesulfonyl with methoxy substituent; pyridine and pyrazole moieties.
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine (889940-06-1) Pyrrolidine with methylphenyl-ethylamine side chain; no sulfonyl/nitro groups.

Physicochemical Properties

  • Solubility: The 4-nitrobenzenesulfonyl group in the target compound likely reduces solubility in nonpolar solvents compared to analogs with methyl (e.g., ) or methoxy groups (e.g., ).
  • Stability : The electron-withdrawing nitro group may increase hydrolytic stability of the sulfonamide bond compared to methanesulfonyl analogs .

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